tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Description
This compound is a brominated triazolopyrazine derivative characterized by a tert-butyl carboxylate group at position 7 and a bromomethyl substituent at position 3 (Fig. 1). Its structure combines a bicyclic [1,2,4]triazolo[4,3-a]pyrazine core with functional groups that enhance reactivity and steric protection. The bromomethyl group serves as a versatile site for nucleophilic substitution or cross-coupling reactions, while the tert-butyl ester improves solubility and stability during synthesis. This molecule is primarily utilized as an intermediate in medicinal chemistry, particularly for developing kinase inhibitors or protease-activated receptor (PAR) antagonists .
Properties
Molecular Formula |
C11H17BrN4O2 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H17BrN4O2/c1-11(2,3)18-10(17)15-4-5-16-8(6-12)13-14-9(16)7-15/h4-7H2,1-3H3 |
InChI Key |
OJXUKJDCMGKHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2CBr)C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
Experimental Details from Literature
A typical procedure involves dissolving 1 g of the methyl precursor in 20 mL chloroform, adding 688 mg sodium bicarbonate and 873 mg NBS at 0 °C. The mixture is stirred for 2 hours at room temperature. After aqueous work-up and drying, the crude product is purified by silica gel chromatography to yield the brominated product with about 51% yield.
On a larger scale, 9.01 g of the tert-butyl protected tetrahydrotriazolopyrazine is dissolved in 150 mL chloroform, cooled to 0 °C, and treated with 6.72 g sodium bicarbonate and 7.11 g NBS. The reaction is stirred for 15 minutes at 0 °C and then 16 hours at ambient temperature. The product is isolated by extraction and purified by flash chromatography, yielding the brominated compound with LC/MS confirmation (m/z 303 and 305).
Mechanistic Considerations
The bromination proceeds via a radical substitution mechanism, where NBS generates bromine radicals that selectively abstract a hydrogen from the methyl group adjacent to the heterocyclic nitrogen atoms, forming the bromomethyl derivative.
Sodium bicarbonate acts as a mild base to neutralize any acidic byproducts and maintain a slightly basic medium, which helps in controlling side reactions and decomposition.
The use of chloroform as solvent provides a non-polar environment favoring the radical bromination and easy separation during work-up.
Analytical Data Supporting the Preparation
| Analytical Technique | Observations/Results |
|---|---|
| LC/MS | Molecular ion peaks at m/z 303 and 305 (M+1) indicating bromine isotopes |
| Yield | 51% to 60% depending on reaction scale and purification |
| Purity | Confirmed by chromatographic methods post-purification |
| Physical State | Solid, consistent with tert-butyl ester protected bromomethyl compound |
Summary Table of Preparation Parameters
Research Findings and Considerations
The bromination step is critical for introducing a reactive bromomethyl group that can be further functionalized in subsequent synthetic steps.
Reaction conditions such as temperature, reaction time, and base amount significantly affect the yield and purity. Longer reaction times (up to 16 hours) at ambient temperature improve conversion but may require careful monitoring to avoid overbromination or decomposition.
The tert-butyl ester protecting group remains stable under these conditions, allowing selective bromination without deprotection.
The method is reproducible and scalable, as demonstrated by both small-scale (1 g) and larger-scale (9 g) preparations with consistent yields.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted triazolo-pyrazine derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .
Biology and Medicine: In biological and medicinal research, tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate has shown potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Industry: In the industrial sector, this compound’s derivatives are explored for their potential use in creating advanced materials, such as polymers and coatings .
Mechanism of Action
The exact mechanism of action of tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, disrupting their function and leading to antibacterial effects . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents, heterocyclic systems, or functional groups. A comparative analysis is provided below:
Structural Insights :
- Bromomethyl vs. Bromo : The bromomethyl group in the target compound enables alkylation or conjugation reactions, unlike the simpler bromo substituent in analogues .
- Triazolo vs. Imidazo Cores : Imidazo[1,2-a]pyrazine derivatives exhibit distinct electronic profiles due to reduced nitrogen content, affecting solubility and binding affinity .
- Trifluoromethyl Substitution : The CF3 group increases lipophilicity and resistance to oxidative metabolism, making it favorable in drug design .
Reactivity and Functionalization
- Bromomethyl Group: Acts as a superior leaving group compared to non-methylated bromo analogues, enabling efficient Suzuki or Buchwald-Hartig couplings .
- tert-Butyl Ester : Provides steric protection against hydrolysis, unlike methyl or ethyl esters in analogues like methyl 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate ().
- Triazolo Core : The nitrogen-rich structure enhances coordination with metal catalysts in cross-coupling reactions, contrasting with imidazo derivatives .
Pharmacological and Physicochemical Properties
Pharmacological Notes:
Biological Activity
tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features enable various biological activities, particularly in antibacterial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against bacterial strains.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H17BrN4O2 |
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | OJXUKJDCMGKHNE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps. A common method includes the reaction of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate with a brominating agent under controlled conditions. This process allows for the introduction of the bromomethyl group which enhances the compound's reactivity and potential for further chemical modifications .
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. Specifically:
- Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymes like DNA gyrase and topoisomerase IV .
- Efficacy : In vitro testing revealed that certain derivatives displayed moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For instance, some compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Compounds with longer alkyl chains at specific positions exhibit enhanced antibacterial properties due to increased lipophilicity and membrane permeability.
- Electron-donating groups on aromatic rings also contribute positively to antibacterial activity by facilitating π-π stacking interactions with bacterial targets .
Case Studies
A selection of case studies highlights the biological activity of related compounds:
-
Study on Triazolo Derivatives :
- Researchers synthesized a series of triazolo derivatives and evaluated their antibacterial activity using the microbroth dilution method.
- Notably, compound 2e exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating strong potential for development as an antibiotic .
- Molecular Docking Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
